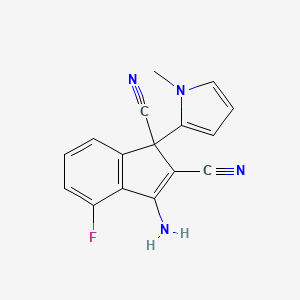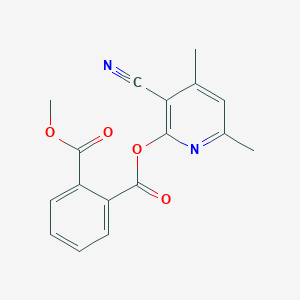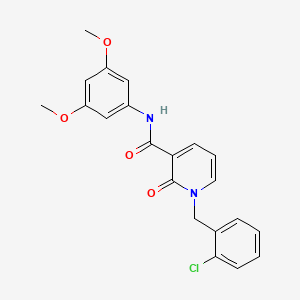![molecular formula C15H14F2OS2 B3036815 1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol CAS No. 400081-02-9](/img/structure/B3036815.png)
1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol
説明
1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol, also known as 4-Fluorobenzyl sulfanyl propanol (FBS-P), is a novel organosulfur compound that is gaining increased attention due to its potential applications in diverse fields such as synthetic organic chemistry, drug discovery, and materials science. FBS-P is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. The unique chemical structure of FBS-P makes it a promising candidate for further research and development.
作用機序
The exact mechanism of action of FBS-P is not yet fully understood. However, it is thought that the compound may interact with proteins or other macromolecules in the cell, leading to changes in the cell’s physiology. For example, FBS-P has been shown to inhibit the production of pro-inflammatory mediators in macrophages, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects
FBS-P has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FBS-P can inhibit the production of pro-inflammatory mediators in macrophages, suggesting that it may act as an anti-inflammatory agent. In addition, FBS-P has been shown to have anti-tumor and anti-bacterial properties in animal models. Finally, FBS-P has been shown to have a protective effect against oxidative stress in cultured cells.
実験室実験の利点と制限
The advantages of using FBS-P in laboratory experiments include its availability, low cost, and versatility. FBS-P can be synthesized through a variety of methods, including the reaction of 4-fluorobenzyl bromide with sodium sulfide in an aqueous solution, the reaction of 4-fluorobenzyl bromide with sodium sulfide in an organic solvent, and the reaction of 4-fluorobenzaldehyde with sodium sulfide in an aqueous solution. In addition, FBS-P has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
The limitations of using FBS-P in laboratory experiments include its potential toxicity. FBS-P has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties, but its potential toxicity has not yet been fully evaluated. Therefore, caution should be taken when using FBS-P in laboratory experiments.
将来の方向性
The potential applications of FBS-P in a variety of scientific fields suggest that there is much to be explored in terms of its biochemical and physiological effects. Further research is needed to better understand the exact mechanism of action of FBS-P and to evaluate its potential toxicity. In addition, FBS-P could be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Finally, FBS-P could be studied for its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent.
科学的研究の応用
FBS-P has been studied for its potential applications in a variety of scientific fields. In synthetic organic chemistry, FBS-P has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In drug discovery, FBS-P has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-bacterial agent. In materials science, FBS-P has been used as a starting material for the synthesis of polymers and other materials.
特性
IUPAC Name |
1,3-bis[(4-fluorophenyl)sulfanyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNDAMPJJVDLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(CSC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(4-fluorophenyl)sulfanyl]-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol](/img/structure/B3036738.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3036739.png)

![2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B3036743.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B3036745.png)
![5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036747.png)
![5-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036748.png)
![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)

